molecular formula C18H23NO4 B13804898 Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate

Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate

Cat. No.: B13804898
M. Wt: 317.4 g/mol
InChI Key: FLJQXBDZHCXDLP-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate is a complex organic compound with a quinoline backbone Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a methoxyacetate precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may vary, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Isoquinoline: A structural isomer with similar properties.

    Quinoline N-oxide: An oxidized derivative with distinct reactivity.

Uniqueness

Methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate stands out due to its specific substitutions and functional groups, which confer unique chemical and biological properties. Its methoxy and acetate groups, along with the pentamethyl substitutions, make it a versatile compound for various applications.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 2-methoxy-2-(1,4,4,6,7-pentamethyl-2-oxoquinolin-3-ylidene)acetate

InChI

InChI=1S/C18H23NO4/c1-10-8-12-13(9-11(10)2)19(5)16(20)14(18(12,3)4)15(22-6)17(21)23-7/h8-9H,1-7H3

InChI Key

FLJQXBDZHCXDLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C(=C(C(=O)OC)OC)C2(C)C)C

Origin of Product

United States

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